molecular formula C13H15ClN2O2 B2674956 2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide CAS No. 2411298-86-5

2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide

Cat. No.: B2674956
CAS No.: 2411298-86-5
M. Wt: 266.73
InChI Key: XEPYKPBJYRIQHT-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide is an organic compound with a complex structure that includes a chloro group, a cyanophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanophenol, 2-chloroethylamine, and acetic anhydride.

    Formation of Intermediate: The first step involves the reaction of 4-cyanophenol with 2-chloroethylamine to form an intermediate compound. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product, this compound. This step is typically performed under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyanophenyl group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the cyanophenyl group.

    Hydrolysis Products: Corresponding amines and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chloro and cyanophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide exerts its effects depends on its interaction with molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(4-nitrophenyl)ethyl]-N-methylacetamide
  • 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]-N-methylacetamide
  • 2-Chloro-N-[2-(4-fluorophenyl)ethyl]-N-methylacetamide

Uniqueness

Compared to these similar compounds, 2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This uniqueness can influence its interactions in chemical reactions and biological systems, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-16(13(17)8-14)6-7-18-10-12-4-2-11(9-15)3-5-12/h2-5H,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPYKPBJYRIQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCC1=CC=C(C=C1)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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